(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-mercaptobenzimidazole with an appropriate aldehyde and a substituted phenyl isothiocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug lead compound. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for the design of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents. Its versatility and reactivity make it a useful component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine core structure and are known for their antidiabetic properties.
Benzimidazole derivatives: Compounds with the benzimidazole moiety are widely studied for their antimicrobial and anticancer activities.
Uniqueness
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is unique due to its combination of the benzimidazole and thioxothiazolidinone moieties. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties. Additionally, the presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Biological Activity
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C16H15N3OS2 and a molecular weight of 329.44 g/mol. Its structure features a thiazolidine ring, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anti-cancer agent and an inhibitor of key enzymes involved in melanin production.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, one study found that certain analogs showed potent inhibition of cell growth in B16F10 melanoma cells, with IC50 values indicating strong anti-proliferative effects at low concentrations .
2. Inhibition of Tyrosinase Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. The compound's analogs were tested for their ability to inhibit mushroom tyrosinase, with some showing IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor. For example, one analog exhibited an IC50 value of 1.12 µM, making it significantly more effective than traditional inhibitors .
Case Studies
- Cell Viability Assays : In vitro studies assessed the cytotoxic effects of the compound on B16F10 cells over 48 and 72 hours. The results indicated that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development .
- Mechanistic Studies : Kinetic studies using Lineweaver-Burk plots illustrated the competitive inhibition mechanism of selected analogs against mushroom tyrosinase. This suggests that these compounds bind to the active site of the enzyme, thereby preventing substrate conversion .
Table 1: Summary of Biological Activities
Activity Type | Model/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | B16F10 Cells | 1.12 | |
Tyrosinase Inhibition | Mushroom Tyrosinase | 0.08 - 17.68 | |
Cytotoxicity | B16F10 Cells | >20 |
Discussion
The biological activities observed in this compound highlight its potential as a therapeutic agent in both oncology and dermatology. Its ability to inhibit tyrosinase effectively positions it as a candidate for further research into treatments for skin pigmentation disorders.
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3,4-dimethylphenyl)-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-7-8-13(9-12(11)2)22-18(23)16(25-19(22)24)10-17-20-14-5-3-4-6-15(14)21-17/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBPESJTUONAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.